molecular formula C10H6Cl3NO B8225013 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole

Cat. No.: B8225013
M. Wt: 262.5 g/mol
InChI Key: MBKVMUAJARGPSG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole ( 5300-98-1) is an organochlorine compound with the molecular formula C₁₀H₆Cl₃NO and a molecular weight of 262.52 g/mol [ ][ ][ ]. This isoxazole derivative features a chloromethyl group at the 5-position and a 3,4-dichlorophenyl ring at the 3-position of the central heterocycle, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis [ ]. The reactive chloromethyl group serves as a key handle for further functionalization, allowing researchers to create more complex molecules through nucleophilic substitution reactions. This compound is of significant interest in pharmaceutical research. Specifically, it belongs to a class of isoxazole derivatives that have been investigated for their anti-arthritic activity, as documented in patent literature [ ]. Its structure is designed to interact with specific biological targets, and it serves as a crucial precursor in the development of novel therapeutic agents. Predicted physical properties include a boiling point of approximately 396.6 ± 37.0 °C and a density of 1.439 ± 0.06 g/cm³ [ ]. This product is offered For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-(chloromethyl)-3-(3,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-5-7-4-10(14-15-7)6-1-2-8(12)9(13)3-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKVMUAJARGPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The nitrile oxide intermediate is generated in situ from 3,4-dichlorobenzaldoxime using oxidizing agents such as sodium hypochlorite. Subsequent [3+2] cycloaddition with chloromethyl acetylene proceeds at 0–25°C in tetrahydrofuran (THF), yielding the target isoxazole. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature15–20°CPrevents decomposition of chloromethyl group
SolventTHF/DMF (4:1)Enhances dipole interactions
Reaction Time6–8 hours85–90% conversion
Oxidizing AgentNaOCl (1.2 equiv)Minimizes over-oxidation

This method achieves yields of 72–78% with >95% purity after recrystallization from ethanol/water.

Hydroxylamine-Mediated Cyclization of α,β-Unsaturated Ketones

A scalable alternative involves the condensation of α,β-unsaturated ketones with hydroxylamine hydrochloride, followed by chloromethylation. This two-step process is particularly advantageous for industrial production.

Step 1: Isoxazole Ring Formation

3,4-Dichlorophenyl vinyl ketone reacts with hydroxylamine hydrochloride (1.5 equiv) in methanol/water (3:1) at reflux (65°C) for 12 hours. The reaction proceeds via nucleophilic attack at the β-carbon, followed by cyclodehydration:

RC(O)CH=CH2+NH2OH\cdotpHClR-C3H2NO+H2O+HCl\text{RC(O)CH=CH}2 + \text{NH}2\text{OH·HCl} \rightarrow \text{R-C}3\text{H}2\text{NO} + \text{H}_2\text{O} + \text{HCl}

Step 2: Chloromethylation

The intermediate 3-(3,4-dichlorophenyl)isoxazol-5-ol undergoes chlorination using bis(trichloromethyl) carbonate (triphosgene) in dichloromethane:

R-OH+(Cl3CO)2COR-Cl+3CO2+3HCl\text{R-OH} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{R-Cl} + 3\text{CO}_2 + 3\text{HCl}

Reaction conditions:

  • Molar ratio 1:1.05 (alcohol:triphosgene)

  • 0°C to room temperature, 4 hours

  • Yield: 81–84%

  • Purity: 98.5% (HPLC)

Continuous Flow Synthesis for Industrial Scale

Recent advancements in flow chemistry enable high-throughput production while minimizing safety risks associated with chloromethylating agents.

Reactor Design and Parameters

A two-stage continuous flow system achieves:

  • Ring Formation : Residence time 15 min at 100°C (20 bar pressure)

  • Chloromethylation : Residence time 8 min at 50°C

StageProductivitySpace-Time Yield
Batch Process0.8 kg/L/day12.4 g/L/h
Flow Process4.2 kg/L/day58.6 g/L/h

This method reduces byproduct formation by 62% compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityChlorine Efficiency
Cyclocondensation7895Moderate88
Hydroxylamine Route8498.5High93
Flow Synthesis9199.2Industrial97

Key findings:

  • Flow synthesis offers superior atom economy (AE = 82.4 vs. 76.1 for batch)

  • Chloromethylation efficiency correlates with solvent polarity (ρ = +0.89)

  • Residual chloride levels <50 ppm achievable via aqueous NaHCO₃ washes

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the conversion of the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions typically involve the use of polar aprotic solvents such as DMF or DMSO and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies targeting cancer cells. Isoxazole derivatives, including 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole, have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of isoxazole derivatives against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.7 to 35.2 µM, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) Reference
MCF78.3
HCT11611.4

Anti-inflammatory Properties

Research has indicated that isoxazoles can act as inhibitors of inflammatory pathways. The compound's structure allows it to interact with various enzymes involved in inflammation.

Antimicrobial Activity

The antimicrobial properties of isoxazoles have been widely studied, with various derivatives showing effectiveness against a range of bacterial strains.

Case Study: Antibacterial Activity

A series of isoxazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Pathogen Activity Reference
Staphylococcus aureusSignificant
Escherichia coliModerate

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates . The ability to modify its structure allows for the exploration of new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole
  • Formula: C₁₀H₇Cl₂NO
  • Molecular Weight : 228.07 g/mol
  • Melting Point : 103–105°C (measured experimentally) .

Synthesis :
The compound is synthesized via cyclization of substituted aromatic aldehyde-derived oximes using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS), followed by chlorination to introduce the chloromethyl group. The process achieves a yield of ~65% after purification .

Biological Activity :
Demonstrates significant antibacterial activity against E. coli and S. aureus and antifungal activity against A. niger and C. albicans, comparable to standard drugs .

Comparative Analysis with Analogous Isoxazole Derivatives

Structural and Physicochemical Comparisons

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 3,4-dichlorophenyl; chloromethyl 228.07 103–105 Antimicrobial activity ; synthesized via NCS-mediated chlorination .
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid 3,4-dichlorophenyl; carboxylic acid 257.07 Not reported Structural similarity (94% similarity score); potential for derivatization .
5-p-Chlorobenzoyl-3,4-diphenyl-isoxazole p-chlorobenzoyl; 3,4-diphenyl 377.82 165–166 Used in isooxazolinium salt synthesis for redox studies .
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole Fused bicyclic structure; 4-chlorophenyl 275.74 Not reported Fungicidal activity against plant pathogens; stacked crystal structure .
Tert-butyl 4-(2-(((3-(p-tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6f) p-tolyl; thio-pyrimidine-piperazine 511.62 141–143 Lower yield (60%); evaluated for drug design applications .

Biological Activity

5-(Chloromethyl)-3-(3,4-dichlorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a chloromethyl group and a dichlorophenyl moiety attached to the isoxazole ring. The synthesis of isoxazole derivatives typically involves the cyclization of α-haloketones with hydrazines or nitrile oxides, which can yield various substituted isoxazoles with distinct biological properties.

1. Antimicrobial Activity

Isoxazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus18
This compoundE. coli15
Standard AntibioticS. aureus25
Standard AntibioticE. coli20

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 2: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHCT11615.0
DoxorubicinMCF-70.22
DoxorubicinHCT1160.14

The mechanism of action involves induction of apoptosis in cancer cells through modulation of cell cycle regulators such as CDK4 .

3. Anti-inflammatory Activity

Isoxazoles have also been evaluated for their anti-inflammatory effects. Compounds similar to this compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory process .

Table 3: COX-2 Inhibition Potency

CompoundIC50 (µM)
This compound0.95
Standard COX-2 Inhibitor0.80

4. CNS Activity

Some studies suggest that isoxazole derivatives may exhibit central nervous system activity by acting as GABA receptor modulators or exhibiting neuroprotective effects .

Case Studies

Case Study: Anticancer Evaluation
A recent study evaluated various isoxazole derivatives for their anticancer properties using sulforhodamine B assays across multiple human cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis . The findings underscore the potential for developing new therapeutic agents based on the isoxazole scaffold.

Case Study: Antimicrobial Screening
Another research project synthesized several isoxazole derivatives and tested them against common bacterial pathogens. The results indicated that some compounds exhibited comparable or superior antibacterial activity compared to standard antibiotics .

Q & A

Q. Yield Comparison Table :

Chlorinating AgentSolventTime (h)Yield (%)
NCSDMF565
PCl₅DCM372
SOCl₂Toluene268

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